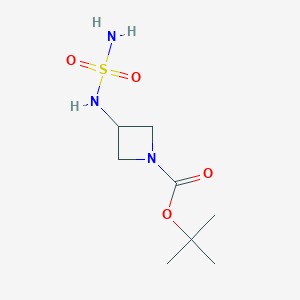
2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thietane ring with a dioxido substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide typically involves the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under controlled conditions. One common method includes the use of triethylamine in benzene, followed by cooling overnight . Another approach involves the use of caesium carbonate in N,N-dimethylformamide at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thietane derivatives.
Aplicaciones Científicas De Investigación
2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Amino-1,1-dioxidothietan-3-yl)acetic acid hydrochloride
- N-[2-(tert-butylcarbamoyl)-4-chloro-6-methylphenyl]-1-(3-chloropyridin-2-yl)-3-[(1,1-dioxo-1λ6-thietan-3-yl)oxy]-1H-pyrazole-5-carboxamide
Uniqueness
2-((1,1-Dioxidothietan-3-yl)amino)-N-isopropylacetamide stands out due to its specific thietane ring structure with a dioxido substituent, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
2-[(1,1-dioxothietan-3-yl)amino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-6(2)10-8(11)3-9-7-4-14(12,13)5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXNVKJQYSEWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B8221714.png)

![4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B8221729.png)











